3-(4-Tert-butoxy-phenyl)-pyrrolidine hydrochloride basic properties
3-(4-Tert-butoxy-phenyl)-pyrrolidine hydrochloride basic properties
An In-Depth Technical Guide to the Basic Properties of 3-(4-Tert-butoxy-phenyl)-pyrrolidine hydrochloride
Introduction
3-(4-Tert-butoxy-phenyl)-pyrrolidine hydrochloride (CAS No: 1187931-72-1) is a substituted pyrrolidine derivative of significant interest to the pharmaceutical and medicinal chemistry sectors. The pyrrolidine ring is a foundational scaffold in a multitude of biologically active compounds, including over 20 FDA-approved drugs.[1][2] Its non-planar, sp³-rich structure allows for a three-dimensional exploration of chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets.[2]
This technical guide provides a comprehensive overview of the core basic properties of 3-(4-Tert-butoxy-phenyl)-pyrrolidine hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering insights into its molecular structure, physicochemical characteristics, a logical synthetic strategy, analytical characterization, and safe handling protocols. The information herein is synthesized to provide both foundational knowledge and practical, field-proven insights.
Molecular Structure and Identification
The structure of 3-(4-Tert-butoxy-phenyl)-pyrrolidine hydrochloride combines a hydrophilic amine salt with a lipophilic aryl ether moiety. The pyrrolidine nitrogen is protonated, forming a hydrochloride salt, which enhances aqueous solubility and crystalline stability compared to the free base.[3] The tert-butyl group provides steric bulk and increases lipophilicity, which can influence the molecule's pharmacokinetic profile and binding interactions.
| Identifier | Value |
| IUPAC Name | 3-[4-(2-methylpropan-2-yl)oxy]phenyl]pyrrolidine;hydrochloride[4] |
| CAS Number | 1187931-72-1[4][5] |
| Molecular Formula | C₁₄H₂₂ClNO[4][5] |
| Molecular Weight | 255.78 g/mol [5] |
| Synonyms | 3-[4-(tert-butoxy)phenyl]pyrrolidine hydrochloride[4] |
Physicochemical Properties
Specific experimental data for this compound is not widely published. The properties below are based on data from chemical suppliers and predictions derived from its structural features and analogous compounds.[3]
| Property | Value / Description |
| Appearance | Expected to be a white to off-white crystalline solid. |
| Solubility | The hydrochloride salt form suggests solubility in polar solvents like water, methanol, and ethanol. The aryl ether component may confer solubility in chlorinated solvents like dichloromethane.[3] |
| pKa (Predicted) | The pKa of the protonated pyrrolidine nitrogen is predicted to be in the range of 10-11, typical for secondary ammonium ions. This is a critical parameter for developing formulation strategies and predicting physiological absorption. |
| Stability | The compound is stable under standard laboratory conditions. As a hydrochloride salt, it is less susceptible to oxidation than the free base. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][6] |
Synthesis and Purification Strategy
While numerous methods exist for synthesizing substituted pyrrolidines, a common and reliable strategy involves the functionalization of a pre-existing pyrrolidine core, followed by deprotection to yield the final hydrochloride salt.[7][8]
Retrosynthetic Analysis
A logical retrosynthetic approach disconnects the target molecule at the C-N bond of the protecting group and the C-C bond between the aryl and pyrrolidine rings, leading back to commercially available starting materials.
Caption: Retrosynthetic pathway for the target compound.
Proposed Synthetic Workflow
The forward synthesis involves protecting the pyrrolidine, coupling it with the aryl component, and acidic deprotection to furnish the desired hydrochloride salt.
Caption: Proposed forward synthesis workflow.
Protocol: N-Boc Deprotection and Hydrochloride Salt Formation
This protocol details the final, critical step of the synthesis. The use of anhydrous acid is essential to prevent side reactions and to directly precipitate the desired salt.
-
Reaction Setup: In a fume hood, dissolve N-Boc-3-(4-tert-butoxy-phenyl)-pyrrolidine (1.0 eq) in anhydrous 1,4-dioxane (5-10 mL per mmol of substrate).
-
Acid Addition: To the stirred solution, add a 4M solution of hydrogen chloride in 1,4-dioxane (2.0-3.0 eq) dropwise at room temperature.
-
Causality: Using a pre-made anhydrous HCl solution ensures controlled addition and prevents the introduction of water. Excess acid drives the reaction to completion.
-
-
Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. A precipitate of the hydrochloride salt will typically form.
-
Product Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether or MTBE to remove any non-polar impurities.
-
Causality: Washing with a non-polar solvent in which the salt is insoluble ensures a high-purity product free from residual starting material or byproducts.
-
-
Drying: Dry the resulting white solid under high vacuum to remove all residual solvents.
Analytical Characterization
Rigorous analytical characterization is necessary to confirm the structure and purity of the final compound. A standard workflow ensures that the material meets the required specifications for research and development.
Quality Control Workflow
Caption: Standard analytical workflow for compound validation.
Spectroscopic and Chromatographic Data (Predicted)
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¹H NMR Spectroscopy: The proton NMR spectrum is the primary tool for structural elucidation.
-
δ 7.1-7.3 ppm (d, 2H): Aromatic protons ortho to the ether linkage.
-
δ 6.8-7.0 ppm (d, 2H): Aromatic protons meta to the ether linkage.
-
δ 3.0-3.8 ppm (m, 5H): Overlapping multiplets corresponding to the five protons on the pyrrolidine ring.
-
δ 2.0-2.4 ppm (m, 2H): Multiplets for the remaining two pyrrolidine protons.
-
δ 1.35 ppm (s, 9H): A sharp singlet for the nine equivalent protons of the tert-butyl group.[9]
-
-
¹³C NMR Spectroscopy: This technique confirms the carbon skeleton of the molecule.
-
δ 155-160 ppm: Aromatic carbon attached to the oxygen.
-
δ 115-130 ppm: Remaining aromatic carbons.
-
δ ~78 ppm: Quaternary carbon of the tert-butyl group.
-
δ 40-55 ppm: Carbons of the pyrrolidine ring.[10]
-
δ ~29 ppm: Methyl carbons of the tert-butyl group.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode is ideal for this compound.
-
Expected Ion: [M+H]⁺ for the free base.
-
Calculated m/z: 220.1696 (for C₁₄H₂₂NO⁺). High-resolution mass spectrometry (HRMS) should confirm this value to within 5 ppm.[9]
-
-
High-Performance Liquid Chromatography (HPLC): A standard reversed-phase method can be used for purity determination.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Gradient elution with (A) Water + 0.1% Formic Acid and (B) Acetonitrile + 0.1% Formic Acid.
-
Detector: UV at 254 nm.
-
Expected Result: A single major peak with >95% purity.
-
Safety, Handling, and Storage
| Category | Recommendation |
| Pictograms | GHS07 (Exclamation Mark) - Warning |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. (Based on similar compounds) |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory. |
| Handling | Handle in a well-ventilated area, preferably a chemical fume hood. Avoid formation and inhalation of dust.[6][12] Prevent contact with skin and eyes.[6] |
| Storage | Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][13] Keep container tightly sealed.[5] |
| Disposal | Dispose of waste in accordance with all local, state, and federal regulations. Contact a licensed professional waste disposal service.[12] |
Conclusion
3-(4-Tert-butoxy-phenyl)-pyrrolidine hydrochloride is a valuable chemical building block with properties well-suited for applications in drug discovery and medicinal chemistry. Its structure provides a blend of lipophilic and hydrophilic characteristics, and its synthesis can be achieved through established organic chemistry methodologies. Proper analytical characterization is crucial to ensure its identity and purity, while adherence to standard safety protocols is essential for its handling. This guide provides the foundational knowledge required for researchers to confidently incorporate this compound into their development programs.
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